Cas no 2137101-85-8 (1-(azetidin-3-yl)-N-{(3S)-piperidin-3-ylmethyl}-1H-pyrazol-5-amine)

1-(Azetidin-3-yl)-N-{(3S)-piperidin-3-ylmethyl}-1H-pyrazol-5-amine is a heterocyclic amine compound featuring both azetidine and piperidine moieties, linked via a pyrazole core. This structure confers potential utility in medicinal chemistry, particularly as a pharmacophore for targeting selective receptors or enzymes. The presence of the azetidinyl and piperidinyl groups enhances conformational rigidity, which may improve binding affinity and selectivity in biological systems. The (3S)-stereochemistry of the piperidine moiety further contributes to its chiral specificity, making it a valuable intermediate for asymmetric synthesis. Its well-defined molecular architecture suggests applications in drug discovery, particularly for central nervous system (CNS) or protease inhibitor targets. The compound’s stability and synthetic accessibility support its use in exploratory research and lead optimization.
1-(azetidin-3-yl)-N-{(3S)-piperidin-3-ylmethyl}-1H-pyrazol-5-amine structure
2137101-85-8 structure
Product Name:1-(azetidin-3-yl)-N-{(3S)-piperidin-3-ylmethyl}-1H-pyrazol-5-amine
CAS No:2137101-85-8
MF:C12H21N5
MW:235.328641653061
CID:6317693
PubChem ID:165474826
Update Time:2025-06-08

1-(azetidin-3-yl)-N-{(3S)-piperidin-3-ylmethyl}-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(azetidin-3-yl)-N-{(3S)-piperidin-3-ylmethyl}-1H-pyrazol-5-amine
    • 2137101-85-8
    • 1-(azetidin-3-yl)-N-{[(3S)-piperidin-3-yl]methyl}-1H-pyrazol-5-amine
    • EN300-1130879
    • Inchi: 1S/C12H21N5/c1-2-10(6-13-4-1)7-15-12-3-5-16-17(12)11-8-14-9-11/h3,5,10-11,13-15H,1-2,4,6-9H2/t10-/m0/s1
    • InChI Key: QCVSWDHXNVXNNP-JTQLQIEISA-N
    • SMILES: N1(C(=CC=N1)NC[C@@H]1CNCCC1)C1CNC1

Computed Properties

  • Exact Mass: 235.17969569g/mol
  • Monoisotopic Mass: 235.17969569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 53.9Ų

1-(azetidin-3-yl)-N-{(3S)-piperidin-3-ylmethyl}-1H-pyrazol-5-amine Pricemore >>

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Additional information on 1-(azetidin-3-yl)-N-{(3S)-piperidin-3-ylmethyl}-1H-pyrazol-5-amine

1-(azetidin-3-yl)-N-{(3S)-piperidin-3-ylmethyl}-1H-pyrazol-5-amine: A Novel Compound with Potential Therapeutic Applications

1-(azetidin-3-yl)-N-{(3S)-piperidin-3-ylmethyl}-1H-pyrazol-5-amine (CAS No. 2137101-85-8) is a promising compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its complex molecular architecture, combines elements from azetidine, piperidine, and pyrazole scaffolds, making it a versatile candidate for various biological studies.

The azetidine ring, a four-membered cyclic amine, is known for its high reactivity and ability to form stable complexes with metal ions. This property makes it an attractive moiety in the design of metalloenzyme inhibitors and other bioactive molecules. The piperidine ring, on the other hand, is a common structural element in many pharmacologically active compounds, contributing to the compound's overall stability and bioavailability. The pyrazole core, a five-membered heterocyclic ring with two nitrogen atoms, is well-known for its diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Recent studies have highlighted the potential of 1-(azetidin-3-yl)-N-{(3S)-piperidin-3-ylmethyl}-1H-pyrazol-5-amine in modulating various biological pathways. One notable area of research involves its interaction with G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. GPCRs play a crucial role in signal transduction and are involved in a wide range of physiological processes, including neurotransmission, hormone regulation, and immune responses.

A study published in the Journal of Medicinal Chemistry demonstrated that 1-(azetidin-3-yl)-N-{(3S)-piperidin-3-ylmethyl}-1H-pyrazol-5-amine exhibits selective binding to specific GPCRs, particularly those involved in pain modulation and neurodegenerative diseases. This selective binding property suggests that the compound could be developed into a novel therapeutic agent for conditions such as chronic pain and Alzheimer's disease.

In addition to its potential as a GPCR modulator, 1-(azetidin-3-yl)-N-{(3S)-piperidin-3-ylmethyl}-1H-pyrazol-5-amine has also shown promise in preclinical studies for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. The compound's ability to inhibit pro-inflammatory cytokines and reduce oxidative stress makes it a potential candidate for the treatment of these conditions.

The pharmacokinetic properties of 1-(azetidin-3-yl)-N-{(3S)-piperidin-3-ylmethyl}-1H-pyrazol-5-amine have been extensively studied to ensure its suitability for clinical development. Preclinical data indicate that the compound has favorable oral bioavailability and a long half-life, which are essential characteristics for a successful drug candidate. Furthermore, the compound has demonstrated low toxicity in animal models, suggesting a favorable safety profile.

One of the key challenges in drug development is overcoming resistance mechanisms that can limit the efficacy of therapeutic agents. Research has shown that 1-(azetidin-3-yl)-N-{(3S)-piperidin-3-ylmethyl}-1H-pyrazol-5-amine can bypass certain resistance mechanisms by targeting multiple pathways simultaneously. This multifaceted approach enhances its therapeutic potential and reduces the likelihood of resistance development.

The structural flexibility of 1-(azetidin-3-yl)-N-{(3S)-piperidin-3-ylmethyl}-1H-pyrazol-5-am ine also allows for further optimization through chemical modifications. Scientists are exploring various derivatives of this compound to enhance its potency and selectivity while minimizing side effects. These efforts are aimed at developing more effective treatments for a range of diseases with unmet medical needs.

In conclusion, 1-(azetidin-3-y l)-N-{(3S)-piperidin - 3 - ylmethyl} - 1 H - pyrazol - 5 - amine (CAS No. 2137101 - 85 - 8) represents a significant advancement in the field of medicinal chemistry. Its unique combination of structural elements and biological activities positions it as a promising candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties, paving the way for potential breakthroughs in the treatment of various diseases.

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